molecular formula C16H17NO2 B8010119 N-[2-(3-methoxyphenyl)ethyl]benzamide

N-[2-(3-methoxyphenyl)ethyl]benzamide

Cat. No. B8010119
M. Wt: 255.31 g/mol
InChI Key: DWWHBAOWCRQQIA-UHFFFAOYSA-N
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Description

N-[2-(3-methoxyphenyl)ethyl]benzamide is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[2-(3-methoxyphenyl)ethyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3-methoxyphenyl)ethyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Isoquinoline Synthesis

    N-[2-(4-methoxyphenyl)ethyl]benzamides, closely related to N-[2-(3-methoxyphenyl)ethyl]benzamide, are used in Bischler–Napieralski isoquinoline synthesis. This reaction produces both normal and abnormal products, which are significant in the field of organic chemistry (Doi, Shirai, & Sato, 1997).

  • Neuroleptic Activity

    Benzamides, including compounds structurally similar to N-[2-(3-methoxyphenyl)ethyl]benzamide, have been synthesized and evaluated for their potential as neuroleptics. These compounds showed inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating their potential use in treating psychosis (Iwanami et al., 1981).

  • Antioxidant Properties

    A novel compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, which is structurally similar to N-[2-(3-methoxyphenyl)ethyl]benzamide, has been analyzed for its antioxidant properties using X-ray diffractions and DFT calculations. This highlights the potential of benzamide derivatives in antioxidant applications (Demir et al., 2015).

  • Corrosion Inhibition

    N-Phenyl-benzamide derivatives, including N-[4-methoxyphenyl]benzamide, have been studied for their corrosion inhibition effects on mild steel in acidic conditions. This application is relevant in industrial chemistry and materials science (Mishra et al., 2018).

  • Medical Imaging

    N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide has been used in sigma receptor scintigraphy for visualizing primary breast tumors in humans. This demonstrates the use of benzamide derivatives in medical imaging and diagnostics (Caveliers et al., 2002).

properties

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-19-15-9-5-6-13(12-15)10-11-17-16(18)14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWHBAOWCRQQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-methoxyphenyl)ethyl]benzamide

Synthesis routes and methods

Procedure details

Benzoyl chloride (0.922 g, 6.61 mmol) was added to a solution of 3-methoxyphenethylamine (1.000 g, 6.61 mmol) and Et3N (2.8 ml, 19.8 mmol) in anhydrous THF (30 ml) at rt under N2. The resulting suspension was stirred at rt under N2 for 20 hr. The reaction mixture was filtered and the filtrate was concentrated in vacuo to give 1.811 g of white solid. Purification by flash chromatography, eluting with hexane:EtOAc (7:3) gave 1.689 g (100% yield) of white solid.
Quantity
0.922 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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